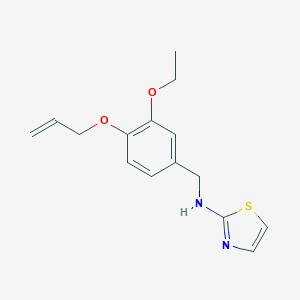![molecular formula C14H19N3O2S2 B283520 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283520.png)
6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as PBT-1, is a small molecule that has been studied for its potential therapeutic applications in various neurodegenerative diseases. In
作用機序
6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide works by inhibiting the activity of metal ions, such as copper and zinc, which are involved in the formation of toxic protein aggregates in the brain. 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide binds to these metal ions, preventing them from interacting with the toxic proteins and promoting their aggregation. By inhibiting the activity of these metal ions, 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reduces the accumulation of toxic proteins in the brain and improves cognitive and motor function.
Biochemical and Physiological Effects:
6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects in animal models of neurodegenerative diseases. These include reducing the accumulation of toxic proteins, improving cognitive and motor function, reducing inflammation, and reducing oxidative stress.
実験室実験の利点と制限
One advantage of using 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is that it has been shown to be effective in reducing the accumulation of toxic proteins and improving cognitive and motor function in animal models of neurodegenerative diseases. However, one limitation is that 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One direction is to further explore its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. Another direction is to study its safety and efficacy in clinical trials in humans. Additionally, researchers may explore the use of 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with other therapies for neurodegenerative diseases. Finally, researchers may investigate the potential of 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide for other applications, such as in cancer treatment.
合成法
6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-4-methylthiophenol with propanoyl chloride to form 2-(propanoylamino)-4-methylthiophenol. This compound is then reacted with thiocarbamoyl chloride to form 2-[(propanoylcarbamothioyl)amino]-4-methylthiophenol, which is then cyclized with 1,3-dibromo-5,5-dimethylhydantoin to form 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
科学的研究の応用
6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce the accumulation of toxic proteins, such as amyloid-beta and tau, in the brain. 6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to improve cognitive function and motor function in animal models of neurodegenerative diseases.
特性
分子式 |
C14H19N3O2S2 |
|---|---|
分子量 |
325.5 g/mol |
IUPAC名 |
6-methyl-2-(propanoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C14H19N3O2S2/c1-3-10(18)16-14(20)17-13-11(12(15)19)8-5-4-7(2)6-9(8)21-13/h7H,3-6H2,1-2H3,(H2,15,19)(H2,16,17,18,20) |
InChIキー |
GAKAPJTXHMCTLV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=C(C2=C(S1)CC(CC2)C)C(=O)N |
正規SMILES |
CCC(=O)NC(=S)NC1=C(C2=C(S1)CC(CC2)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine](/img/structure/B283438.png)
![N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283439.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283440.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283441.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)-3-methylbutanamide](/img/structure/B283442.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide](/img/structure/B283443.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide](/img/structure/B283446.png)
![4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B283448.png)
![4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283449.png)
![4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283451.png)
![4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B283452.png)

![N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-2-thiazolamine](/img/structure/B283459.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B283461.png)